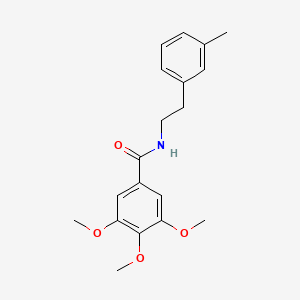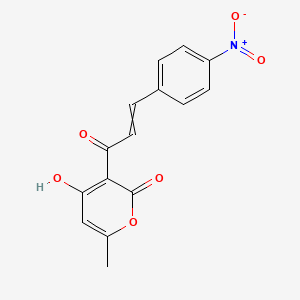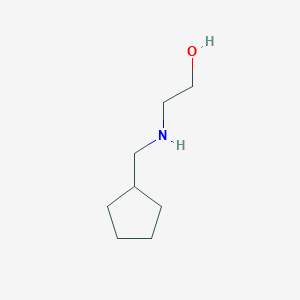![molecular formula C19H18ClN3O4 B8357108 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 800401-77-8](/img/structure/B8357108.png)
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing reagents such as bromopyridine and acyl chlorides under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into amines.
Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid introduce new functional groups.
Major products from these reactions include halogenated derivatives, nitro compounds, and amines, which can further be used in various chemical syntheses.
Aplicaciones Científicas De Investigación
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where overactive FGFR signaling is a common feature .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolopyridine derivatives, such as:
1h-Pyrrolo[2,3-b]pyridine: Known for its anticancer properties.
1h-Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial activities.
1h-Pyrrolo[3,2-c]pyridine: Used in the development of kinase inhibitors for various diseases.
What sets 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for targeted therapeutic applications.
Propiedades
Número CAS |
800401-77-8 |
|---|---|
Fórmula molecular |
C19H18ClN3O4 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-14-4-2-13(3-5-14)19(26-6-7-27-19)11-22-18(24)15-8-12-9-17(20)21-10-16(12)23-15/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |
Clave InChI |
HLQNNCNKFOBJTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(OCCO2)CNC(=O)C3=CC4=CC(=NC=C4N3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-4-ylamide](/img/structure/B8357034.png)


![2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B8357043.png)






![4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8357106.png)


